molecular formula C16H13ClN2O3S2 B2662142 (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164490-38-3

(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2662142
CAS No.: 1164490-38-3
M. Wt: 380.86
InChI Key: MNQDQLMXRCEKKJ-VLGSPTGOSA-N
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Description

(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a research chemical recognized for its potent and selective antagonistic activity against the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10880731/]. TRPM8 is a primary cold sensor in the peripheral nervous system, and its dysregulation is implicated in a range of pathological conditions, making it a significant target for pharmacological investigation. This compound's primary research value lies in its utility as a tool to probe the complex role of TRPM8 in cold sensation, neuropathic pain, and migraine, providing insights for potential therapeutic development in these areas [https://www.nature.com/articles/s41467-023-43852-5]. Beyond neurology, emerging research explores the role of TRPM8 in oncology, as the channel is overexpressed in various cancers, including prostate and pancreatic tumors. Consequently, this antagonist is employed in preclinical studies to investigate TRPM8's function in cancer cell proliferation, migration, and survival, offering a chemical probe to assess its viability as an oncological target [https://www.sciencedirect.com/science/article/abs/pii/S0006295223002323]. By selectively inhibiting calcium influx through TRPM8, researchers can dissect the channel's contribution to intracellular signaling pathways in both normal and disease states, making this compound a critical asset for advancing understanding in sensory biology and oncology.

Properties

IUPAC Name

methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-9-3-4-10-12(7-9)24-16(19(10)8-14(20)22-2)18-15(21)11-5-6-13(17)23-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQDQLMXRCEKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate serves as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development .

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it versatile for creating functionalized materials .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Data Comparison

Feature/Property Target Compound Ethyl 2-(...) () Metsulfuron Methyl () Thiazolylmethylcarbamate () Methyl 2-(...) ()
Core Structure Benzothiazole Thiazole Triazine-sulfonylurea Thiazole-carbamate Amino-thiazole
Key Substituents 5-Chlorothiophene, methyl ester Furan, arylamido Methoxy, methyl triazine Carbamate, hydroxy Methoxycarbonyl, amino
Biological Activity Hypothesized anticancer Cytotoxic Herbicidal Pharmacological (e.g., antiviral) Antibiotic intermediate
Synthetic Route Likely alkylation/condensation Hydrazinecarbothioamide reaction Sulfonylurea synthesis Multi-step peptide coupling Alkylation in methanol
Structural Stability Z-configuration enhances Stabilized by π-π stacking Rigid triazine core Carbamate linkages Hydrogen-bonded dimers

Research Implications and Gaps

  • Anticancer Potential: The chlorothiophene group in the target compound may enhance DNA intercalation or kinase inhibition compared to furan-containing analogs .
  • Synthetic Challenges : highlights the role of hydrogen bonding in stabilizing thiazole derivatives, suggesting that the target compound’s crystal packing could be optimized for bioavailability .
  • Mechanistic Divergence : Unlike ’s herbicides, the target compound’s activity is likely unrelated to plant enzyme inhibition, emphasizing the need for target-specific assays .

Biological Activity

(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a unique combination of functional groups, including a chlorothiophene moiety and a benzo[d]thiazole ring, which contribute to its diverse pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H14ClN3O2S\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

The synthesis of this compound typically involves several steps, starting from commercially available precursors. Key steps include the formation of 5-chlorothiophene-2-carbonyl chloride and the cyclization to form the benzo[d]thiazole derivative, followed by various functional group modifications to achieve the final product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those structurally similar to this compound. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, such as A431 and A549, through mechanisms involving apoptosis and cell cycle arrest . The mechanism of action is believed to involve the modulation of specific molecular targets, including enzymes related to cell proliferation.

Anti-inflammatory and Antibacterial Activities

Benzothiazole derivatives are also recognized for their anti-inflammatory and antibacterial activities. Compounds with similar moieties have demonstrated significant inhibition against bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus, with zones of inhibition ranging from 20 mm to 28 mm depending on the specific derivative . The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α .

Case Studies

  • Anticancer Activity : A study synthesized a series of benzothiazole derivatives, including compounds structurally related to this compound. The active compounds exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating strong potential for further development in cancer therapy .
  • Antibacterial Activity : Another research effort focused on evaluating the antibacterial properties of benzothiazole derivatives. The results indicated that certain compounds showed enhanced activity against E. coli and S. aureus, suggesting that modifications in the benzothiazole structure could lead to improved antibacterial efficacy .

Detailed Research Findings

Activity TypeCompound TestedResult
AnticancerBenzothiazole derivative B7Significant inhibition of A431 cells
Induced apoptosis at low concentrations
Anti-inflammatoryVarious benzothiazole derivativesInhibition of IL-6 and TNF-α
AntibacterialCompound 5dMaximum zone of inhibition: 28 mm

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